molecular formula C8H13NO3 B14883906 (S)-3-Isobutylmorpholine-2,5-dione

(S)-3-Isobutylmorpholine-2,5-dione

Cat. No.: B14883906
M. Wt: 171.19 g/mol
InChI Key: XCJJDQSWJHACOM-LURJTMIESA-N
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Description

(S)-3-Isobutylmorpholine-2,5-dione is a chiral compound with a morpholine ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a morpholine ring substituted with an isobutyl group at the 3-position and a dione functional group at the 2,5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isobutylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with maleic anhydride, followed by cyclization to form the morpholine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isobutylmorpholine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The morpholine ring allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

(S)-3-Isobutylmorpholine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (S)-3-Isobutylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its morpholine ring structure allows it to bind to active sites of enzymes, altering their activity. Additionally, the isobutyl and dione groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    ®-3-Isobutylmorpholine-2,5-dione: The enantiomer of (S)-3-Isobutylmorpholine-2,5-dione with similar chemical properties but different biological activities.

    3-Isobutylmorpholine: Lacks the dione functional group, resulting in different reactivity and applications.

    Morpholine-2,5-dione:

Uniqueness: this compound is unique due to its chiral nature and the presence of both isobutyl and dione functional groups

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3S)-3-(2-methylpropyl)morpholine-2,5-dione

InChI

InChI=1S/C8H13NO3/c1-5(2)3-6-8(11)12-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

XCJJDQSWJHACOM-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)OCC(=O)N1

Canonical SMILES

CC(C)CC1C(=O)OCC(=O)N1

Origin of Product

United States

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